molecular formula C10H16ClNO B1375439 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride CAS No. 91251-84-2

4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride

Cat. No. B1375439
CAS RN: 91251-84-2
M. Wt: 201.69 g/mol
InChI Key: ADKSRDHXUKHZSH-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, chemical stability, and reactivity.


Scientific Research Applications

1. Polymerization Catalyst

A study by Kim et al. (2018) explored the use of aromatic amine ligands, including 4-(2-Aminoethyl)-2,6-dimethylphenol, in catalyst systems for polymerizing 2,6-dimethylphenol. The research found that certain amine ligands, when paired with copper(I) chloride, are highly effective in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a valuable polymer.

2. Environmental Remediation

Goskonda et al. (2002) investigated the use of ultrasound in the mineralization of various organic pollutants, including derivatives of 2,6-dimethylphenol Goskonda et al., 2002. The study revealed that ultrasound could effectively degrade these compounds in dilute aqueous solutions, offering a potential method for environmental cleanup.

3. Biodegradation Studies

In 2019, Ji et al. researched the biodegradation of 2,6-dimethylphenol, a chemical related to 4-(2-Aminoethyl)-2,6-dimethylphenol, by a strain of Mycobacterium neoaurum Ji et al., 2019. This study contributes to understanding how certain bacteria can break down this compound, which is relevant for environmental remediation and pollution control.

4. Vibrational Analysis in Chemistry

Rao and Rao (2002) conducted a vibrational analysis of substituted phenols, including 2,6-dimethylphenol, to understand the transferability of valence force constants Rao and Rao, 2002. This research aids in the broader understanding of molecular vibrations and their effects in chemistry, particularly in the study of phenolic compounds.

5. Catalysis and Chemical Synthesis

A study by Guieu et al. (2004) focused on new N,O-containing ligands for the copper-catalyzed polymerization of 2,6-dimethylphenol Guieu et al., 2004. This research is relevant for understanding the synthesis of polymers using derivatives of 2,6-dimethylphenol, potentially including 4-(2-Aminoethyl)-2,6-dimethylphenol.

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

4-(2-aminoethyl)-2,6-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-7-5-9(3-4-11)6-8(2)10(7)12;/h5-6,12H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKSRDHXUKHZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride

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